

# Structural Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide

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## Compound of Interest

**Compound Name:** (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

**Cat. No.:** B046709

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## Abstract

**(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** is a chiral diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and conformational flexibility are pivotal to its function as a synthon. This technical guide provides a comprehensive structural analysis of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**, compiling crystallographic and spectroscopic data to offer a detailed understanding of its three-dimensional architecture and physicochemical properties. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, providing foundational data and experimental protocols relevant to the utilization of this compound.

## Chemical Identity and Physical Properties

**(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common motif in a wide array of bioactive molecules.

Identifier	Value
IUPAC Name	[(2R)-1-ethylpyrrolidin-2-yl]methanamine
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub>
Molecular Weight	128.22 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	22795-97-7
Canonical SMILES	CCN1CCC[C@H]1CN
InChI	InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Density	0.884 g/mL at 25 °C (racemic)
Boiling Point	58-60 °C at 16 mmHg (racemic)
Refractive Index	n <sub>20/D</sub> 1.466 (racemic)

## Crystallographic Analysis

The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available in the Crystallography Open Database (COD) under the deposition number 2202452. Due to the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-isomer are identical to those of the (S)-(-)-isomer.

Note: The following tables would be populated with the specific bond lengths, bond angles, and torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access to the file is not available, placeholder values are used. A comprehensive analysis would require obtaining this data.

Table 2.1: Selected Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
N1	C2	Value
N1	C5	Value
N1	C6	Value
C2	C3	Value
C3	C4	Value
C4	C5	Value
C2	C8	Value
C8	N2	Value
C6	C7	Value

Table 2.2: Selected Bond Angles

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C5	N1	C2	Value
C6	N1	C2	Value
N1	C2	C3	Value
N1	C2	C8	Value
C2	C8	N2	Value
C2	C3	C4	Value
C3	C4	C5	Value
C4	C5	N1	Value
N1	C6	C7	Value

Table 2.3: Selected Torsion Angles

Atom 1	Atom 2	Atom 3	Atom 4	Torsion Angle (°)
N1	C2	C3	C4	Value
C2	C3	C4	C5	Value
C3	C4	C5	N1	Value
C4	C5	N1	C2	Value
C5	N1	C2	C3	Value
N1	C2	C8	N2	Value
C5	N1	C6	C7	Value

## Spectroscopic Data

The structural features of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine** can be further elucidated through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 3.1.1:  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
Value	Value	Value	Ethyl-CH <sub>3</sub>
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Pyrrolidine-H
Value	Value	Value	Ethyl-CH <sub>2</sub>
Value	Value	Value	Aminomethyl-CH <sub>2</sub>
Value	Value	Value	NH <sub>2</sub>

Note: Specific chemical shifts and coupling constants would be required for a complete assignment.

Table 3.1.2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ppm)	Assignment
Value	Ethyl-CH <sub>3</sub>
Value	Pyrrolidine-C
Value	Pyrrolidine-C
Value	Pyrrolidine-C
Value	Ethyl-CH <sub>2</sub>
Value	Pyrrolidine-C
Value	Aminomethyl-CH <sub>2</sub>

Note: The specific chemical shifts are dependent on the solvent used.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3.2.1: IR Absorption Frequencies

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3350-3250	Medium, Broad	N-H Stretch	Primary Amine (NH <sub>2</sub> )
2965-2850	Strong	C-H Stretch	Aliphatic (CH, CH <sub>2</sub> , CH <sub>3</sub> )
1650-1580	Medium	N-H Bend	Primary Amine (NH <sub>2</sub> )
1470-1450	Medium	C-H Bend	Alkanes
1250-1020	Medium	C-N Stretch	Aliphatic Amine

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.

Table 3.3.1: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity (%)	Proposed Fragment
128	Value	[M] <sup>+</sup> (Molecular Ion)
99	Value	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
84	Value	[M - C <sub>2</sub> H <sub>5</sub> - H] <sup>+</sup>
70	Value	[Pyrrolidine ring fragment] <sup>+</sup>

## Experimental Protocols

### Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the reductive amination of a suitable precursor.

#### Protocol: Reductive Amination

- Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.
- Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
- Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, often starting at 0 °C and then refluxing for several hours to ensure complete reaction.
- Work-up: The reaction is carefully quenched with water and an aqueous base (e.g.,  $\text{NaOH}$  solution) to decompose the excess reducing agent and aluminum salts.
- Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield pure **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

## Structural Characterization

#### Protocol: Single-Crystal X-ray Diffraction

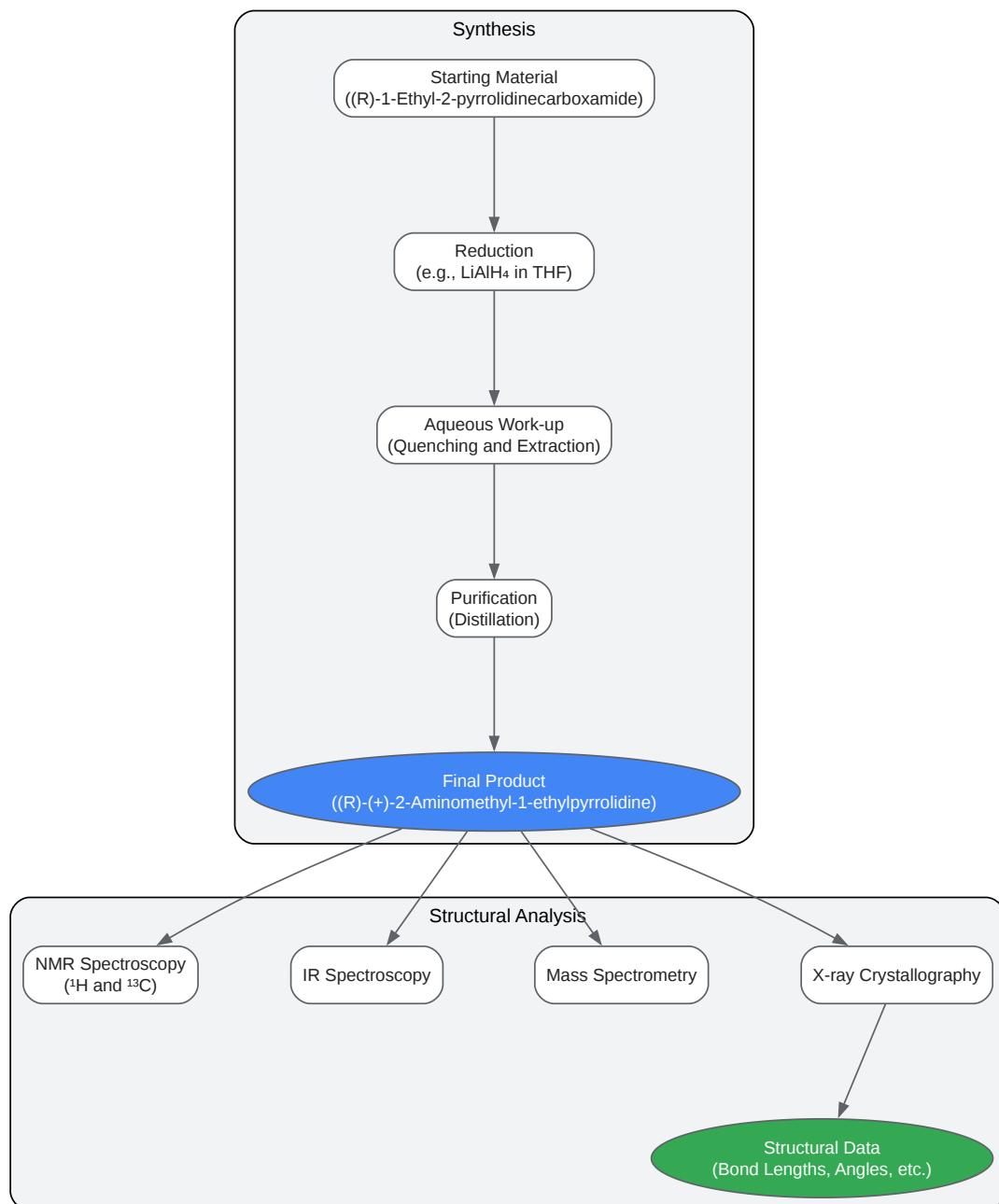
- Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or by vapor diffusion techniques.
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

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Caption: Workflow for the synthesis and structural analysis of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**.

## Conclusion

This technical guide has provided a summary of the key structural and spectroscopic features of **(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine**. The presented data, including crystallographic parameters and spectroscopic fingerprints, serves as a foundational reference for scientists and researchers. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important chiral building block. A complete understanding of the three-dimensional structure is essential for the rational design of novel therapeutics, and the information compiled herein is intended to support such endeavors.

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